molecular formula C13H11N5OS B2369061 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide CAS No. 305353-60-0

2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide

Cat. No.: B2369061
CAS No.: 305353-60-0
M. Wt: 285.33
InChI Key: ITTJJIAUMPQPMH-ZSOIEALJSA-N
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Description

2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide is a complex organic compound that features a benzotriazole moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide typically involves the reaction of benzotriazole with thiophene-2-carbaldehyde in the presence of a suitable amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The benzotriazole and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzotriazole or thiophene rings.

Scientific Research Applications

2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzotriazol-1-yl)pyridine
  • 2-(1H-Benzotriazol-1-yl)benzaldehyde
  • 2-(1H-Benzotriazol-1-yl)acetic acid

Uniqueness

Compared to similar compounds, 2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide is unique due to the presence of both benzotriazole and thiophene moieties

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-(thiophen-2-ylmethylideneamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-13(16-14-8-10-4-3-7-20-10)9-18-12-6-2-1-5-11(12)15-17-18/h1-8H,9H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTJJIAUMPQPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)NN=CC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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